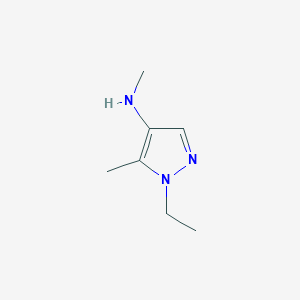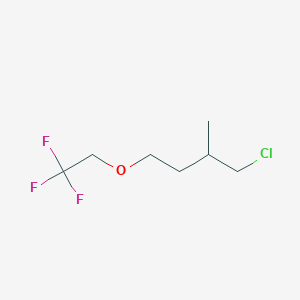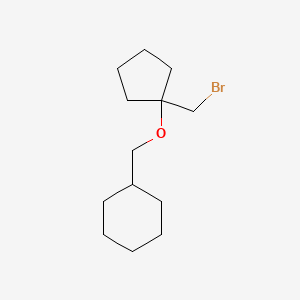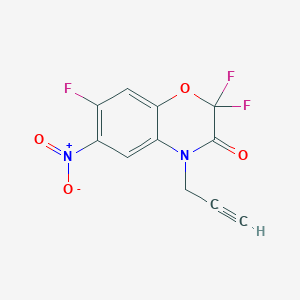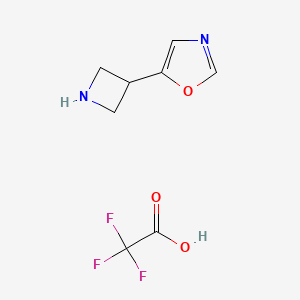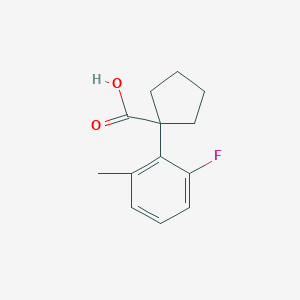
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a carboxylic acid group and a 2-fluoro-6-methylphenyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-methylbenzene with cyclopentanone in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid: The position of the methyl group can influence the compound’s properties.
1-(2-Fluoro-6-methylphenyl)cyclohexane-1-carboxylic acid: The larger cyclohexane ring may result in different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and exploration of its properties and applications could lead to new discoveries and advancements.
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-5-4-6-10(14)11(9)13(12(15)16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,15,16) |
InChI Key |
CFCKXVZYCMADLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



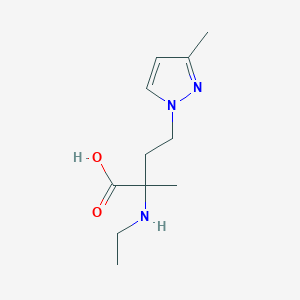
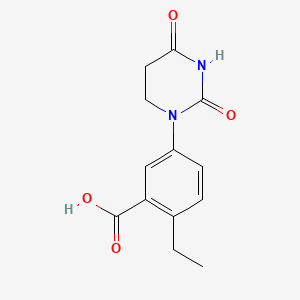
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
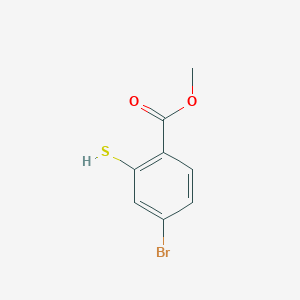
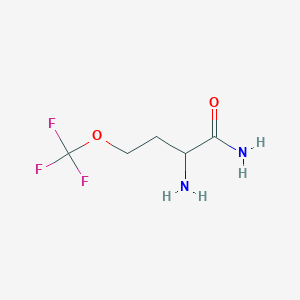
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
